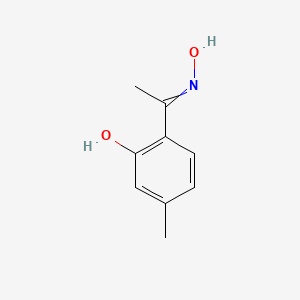
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is an organic compound known for its unique chemical structure and properties. This compound features a hydroxyl group attached to a phenol ring, with a methylcarbonimidoyl group at the ortho position relative to the hydroxyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable carbonimidoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Hydroxy-C-methylcarbonimidoyl)phenol
- 4-(N-Hydroxy-C-methylcarbonimidoyl)phenylboronic acid
- 2-[5-(N-Hydroxy-C-methylcarbonimidoyl)thiophen-2-yl]acetonitrile
Uniqueness
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is unique due to the presence of both a hydroxyl group and a carbonimidoyl group on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Properties
CAS No. |
36380-97-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(7(2)10-12)9(11)5-6/h3-5,11-12H,1-2H3/b10-7- |
InChI Key |
OKHFHYLUACAYPT-YFHOEESVSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=NO)C)O |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N\O)/C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















